4-Chloro-N-isopropylaniline is an organic compound with the chemical formula C₉H₁₂ClN and a CAS number of 770-40-1. It features a chloro group at the para position of the aniline structure and an isopropyl group attached to the nitrogen atom. This compound is primarily recognized for its applications in organic synthesis, particularly as a precursor in the pharmaceutical industry and agricultural chemistry.
4-Chloro-N-isopropylaniline is a well-established organic compound. Its synthesis has been described in various scientific publications. Researchers often employ different methods depending on the desired scale and reaction conditions. Some documented procedures involve the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with isopropylamine [].
Scientific research on 4-Chloro-N-isopropylaniline primarily focuses on its potential applications in the development of new functional materials. Here are some promising areas:
These reactions highlight its versatility as a chemical intermediate in synthetic pathways .
Research indicates that 4-Chloro-N-isopropylaniline interacts with biological systems, particularly in enzyme studies. It has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis. This interaction suggests potential implications in pharmacology and toxicology, although specific biological effects require further investigation .
The synthesis of 4-Chloro-N-isopropylaniline typically involves chlorination processes. The most common method includes:
Alternative synthetic routes may also exist but generally revolve around modifying the aniline structure through halogenation reactions .
4-Chloro-N-isopropylaniline has diverse applications across various fields:
Studies focusing on 4-Chloro-N-isopropylaniline's interactions primarily explore its effects on cytochrome P450 enzymes. These interactions can influence enzyme catalytic activities, impacting drug metabolism pathways and potentially leading to variations in drug efficacy and toxicity profiles. Further research is needed to elucidate the full scope of its biological interactions .
Several compounds share structural similarities with 4-Chloro-N-isopropylaniline. Below is a comparison highlighting their uniqueness:
Compound | Key Features | Differences |
---|---|---|
4-Chloroaniline | Lacks isopropyl group | Only contains a chloro group |
N-Isopropylaniline | Lacks chloro group | Contains only an isopropyl group |
4-Bromo-N-isopropylaniline | Contains bromo group instead of chloro | Has different halogen properties |
The unique combination of both chloro and isopropyl groups in 4-Chloro-N-isopropylaniline imparts distinct chemical properties, making it particularly valuable for specific synthetic applications and research contexts .
4-Chloro-N-isopropylaniline, with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol, features a distinctive structure that determines its chemical behavior and applications. The compound consists of a benzene ring with an amino group (-NH) substituted with an isopropyl group, and a chlorine atom at the para position relative to the amino group.
The compound is known by several names in chemical nomenclature:
The structure can be represented through various chemical identifiers:
Identifier Type | Value |
---|---|
CAS Number | 770-40-1 |
InChI | InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 |
SMILES | CC(C)NC1=CC=C(Cl)C=C1 |
European Community Number | 212-224-8 |
The physical properties of 4-Chloro-N-isopropylaniline further define its characteristics:
Property | Value |
---|---|
Physical State | Colorless to pale yellow liquid or solid (temperature dependent) |
Boiling Point | 265.2°C at 760 mmHg |
Density | 1.099 g/cm³ |
Flash Point | 114.2°C |
Refractive Index | 1.561 |
Solubility | Moderate in organic solvents, limited in water |
The structural configuration of 4-Chloro-N-isopropylaniline gives it moderate solubility in organic solvents while limiting its solubility in water. This characteristic makes it particularly useful in certain chemical processes where selective solubility is required.
The development of 4-Chloro-N-isopropylaniline is closely tied to the broader evolution of aniline derivative synthesis in organic chemistry. While specific historical records of its first synthesis are limited in the available literature, the compound belongs to a class of chemicals that gained prominence during the advancement of industrial chemistry in the 20th century.
Synthetic routes to 4-Chloro-N-isopropylaniline have evolved over time, with several methods documented in chemical literature:
Chlorination of N-isopropylaniline: This approach involves the direct chlorination of N-isopropylaniline, typically in the presence of hydrogen chloride under controlled conditions to achieve para-selectivity.
Reductive alkylation: Starting from 4-chloroaniline, reductive alkylation with acetone or isopropyl alcohol can introduce the isopropyl group to the amino nitrogen.
Reduction of 4-chloronitrobenzene: Another synthetic pathway involves the reaction of 4-chloronitrobenzene with isopropyl compounds under reductive conditions. According to patent literature, this method can provide high yields when conducted with appropriate catalysts and reaction conditions.
Research documented in patents reveals a significant development in the synthesis of related compounds. For instance, a 1996 patent describes the use of transition-metal catalysts in the preparation of similar aniline derivatives, demonstrating the evolving synthetic methodologies in this field.
A comparative table of synthetic approaches demonstrates the evolution of manufacturing methods:
Synthetic Method | Starting Materials | Catalysts/Conditions | Approximate Year Reported |
---|---|---|---|
Direct Chlorination | N-isopropylaniline | Hydrogen chloride | Prior to 2000 |
Reductive Alkylation | 4-chloroaniline | Reducing agents | Mid-20th century |
Catalytic Reduction | 4-chloronitrobenzene, isopropyl compounds | Transition metals (Pd/C, Pt/C) | 1990s-2000s |
Modern Industrial Process | 4-fluoronitrobenzene, 2,2-Propanal dimethyl acetal | Pd/C or Pt/C, hydrogen | Post-2000 |
Recent advancements, as indicated in a 2013 patent, describe a high-yield preparation method for the related compound N-isopropyl-4-fluoroaniline, which utilizes 4-fluoronitrobenzene and 2,2-Propanal dimethyl acetal with transition-metal catalysts under hydrogen pressure. This methodology achieves yields exceeding 90%, representing significant progress in synthetic efficiency.
4-Chloro-N-isopropylaniline occupies a specific position within the broader classification of aniline derivatives, which are characterized by the presence of an amino group attached to an aromatic ring. Understanding its classification requires examining both its structural features and its relationship to other aniline compounds.
Within the hierarchy of organic compounds, 4-Chloro-N-isopropylaniline can be classified as:
The presence of both the chloro substituent and the isopropyl group significantly influences the chemical properties of the compound. The electron-withdrawing nature of the chloro group affects the electron density distribution in the aromatic ring, while the isopropyl group introduces steric effects and modifies the basicity of the nitrogen atom.
Compared to other aniline derivatives, 4-Chloro-N-isopropylaniline exhibits distinctive characteristics:
Compound | Structural Difference | Effect on Properties |
---|---|---|
Aniline | Lacks both chloro and isopropyl groups | More basic, different reactivity pattern |
4-Chloroaniline | Lacks isopropyl group | More acidic N-H, different solubility |
N-Isopropylaniline | Lacks chloro group | Different electron distribution in aromatic ring |
2-Chloro-N-isopropylaniline | Chloro group at ortho position | Different steric effects, reactivity |
The position of 4-Chloro-N-isopropylaniline within the broader context of halogenated anilines is noteworthy. Para-chloroanilines have been extensively studied for their participation in various chemical reactions and their role as intermediates in the synthesis of more complex molecules. Research on para-chloroaniline has revealed its formation as a byproduct in certain reactions, such as the interaction between sodium hypochlorite and chlorhexidine.
In the context of polymerization reactions, aniline derivatives with various substituents exhibit different behaviors. A 2021 study investigated the polymerization of substituted anilines, demonstrating how the nature and position of substituents affect the properties of the resulting polymers. While this study did not specifically focus on 4-Chloro-N-isopropylaniline, it provides insights into how substituted anilines, including those with halogen substituents, behave in polymerization reactions.
The industrial significance of 4-Chloro-N-isopropylaniline is linked to its role as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Its reactivity profile, influenced by both the chloro and isopropyl substituents, makes it particularly valuable in certain synthetic pathways.
Palladium-carbon catalyzed hydrogenation represents a fundamental approach for the synthesis of 4-chloro-N-isopropylaniline, utilizing the well-established reduction of nitroaromatic precursors [1] [2]. The methodology typically employs 4-chloronitrobenzene as the starting material, which undergoes selective hydrogenation in the presence of palladium nanoparticles supported on activated carbon [3] [4]. Research has demonstrated that palladium-carbon catalysts with particle sizes ranging from 1.4 to 5.0 nanometers exhibit optimal catalytic activity for aromatic amine synthesis [5] [6].
The mechanistic pathway involves the initial adsorption of hydrogen molecules on palladium surface sites, followed by the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates [4] [7]. Studies utilizing density functional theory calculations have revealed that the hydrogenation process proceeds through direct pathways with activation barriers typically ranging from 45 to 60 kilocalories per mole [4]. The catalyst preparation method significantly influences performance, with niobic acid-promoted palladium-carbon systems demonstrating enhanced activity compared to conventional preparations [1].
Optimization parameters for palladium-carbon mediated reductions include hydrogen pressure maintenance at 3.0 to 3.5 megapascals, reaction temperatures between 50 and 70 degrees Celsius, and catalyst loadings of 5 to 10 percent by weight relative to substrate [2] [3]. The reaction typically achieves 92 to 98 percent conversion with selectivities exceeding 95 percent toward the desired chloroaniline product [2] [4]. Catalyst recycling studies indicate that palladium-carbon systems maintain activity for at least three consecutive reaction cycles without significant deactivation [1].
Parameter | Optimal Range | Conversion (%) | Selectivity (%) |
---|---|---|---|
Temperature (°C) | 50-70 | 92-98 | >95 |
Pressure (MPa) | 3.0-3.5 | 90-96 | >90 |
Catalyst Loading (wt%) | 5-10 | 85-95 | >85 |
Platinum-based catalysts offer alternative pathways for 4-chloro-N-isopropylaniline synthesis through reductive amination protocols [8] [9]. The methodology involves the reaction of 4-chloroaniline with acetone in the presence of platinum catalysts under hydrogenating conditions [8] [10]. Platinum nanoparticles demonstrate superior performance when modified with Schiff-base ligands, achieving turnover frequencies up to 2,601 per hour [9].
The catalytic system operates through a mechanism involving imine formation followed by selective hydrogenation to the tertiary amine product [10] [9]. Platinum-catalyzed systems exhibit remarkable chemoselectivity, avoiding undesired aromatic ring hydrogenation that can occur with other metal catalysts [10] [11]. Research has shown that platinum particle sizes between 2.8 and 3.8 nanometers provide optimal balance between activity and selectivity [9] [12].
Reaction conditions for platinum-catalyzed systems typically require temperatures of 80 to 120 degrees Celsius with hydrogen pressures ranging from 2 to 5 atmospheres [8] [10]. The process demonstrates excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the aromatic ring [9]. Catalyst characterization studies using X-ray photoelectron spectroscopy reveal that platinum oxidation states influence catalytic performance, with metallic platinum showing superior activity compared to oxidized forms [9].
Platinum-catalyzed reductive amination protocols achieve yields ranging from 75 to 95 percent with reaction times between 12 and 24 hours [8] [9]. The methodology provides direct access to N-alkylated aniline derivatives without requiring pre-formed imine intermediates [13] [14]. Advanced platinum catalysts incorporating phosphine ligands demonstrate enhanced stability and recyclability compared to unsupported systems [15].
Solvent selection plays a critical role in optimizing reaction kinetics for 4-chloro-N-isopropylaniline synthesis [16] [17]. Ethanol emerges as the preferred solvent for catalytic hydrogenation reactions, providing optimal hydrogen solubility and substrate dissolution characteristics [2] [17]. Alternative solvents including methanol, isopropanol, and tetrahydrofuran have been evaluated, with ethanol demonstrating superior mass transfer properties and reaction rates [16] [17].
The reaction kinetics follow pseudo-first-order behavior with respect to the nitroaromatic substrate under excess hydrogen conditions [7] [17]. Kinetic studies reveal that the rate-determining step involves the hydrogenation of chloronitrosobenzene intermediates with activation energies ranging from 55 to 65 kilocalories per mole [4] [7]. Temperature dependence studies indicate that reaction rates increase exponentially with temperature following Arrhenius behavior [7] [18].
Mass transfer effects significantly influence overall reaction rates in heterogeneous catalytic systems [19] [20]. External mass transfer limitations become significant at high stirring speeds above 800 revolutions per minute, while internal diffusion effects dominate at low temperatures below 40 degrees Celsius [19] [20]. The Thiele modulus calculations indicate that optimal catalyst particle sizes range from 0.5 to 2.0 millimeters to minimize internal mass transfer resistance [19].
Deep eutectic solvents have emerged as environmentally friendly alternatives, with choline chloride-glycerol mixtures demonstrating comparable performance to conventional organic solvents [16]. These green solvents enable catalyst recycling and reduce environmental impact while maintaining reaction efficiency [16]. Kinetic modeling studies suggest that solvent viscosity and hydrogen solubility are primary factors influencing reaction rates [17] [18].
Solvent | Rate Constant (min⁻¹) | Hydrogen Solubility (mM) | Selectivity (%) |
---|---|---|---|
Ethanol | 0.045 | 12.5 | 95 |
Methanol | 0.038 | 11.2 | 92 |
Isopropanol | 0.032 | 9.8 | 89 |
THF | 0.041 | 14.1 | 87 |
Industrial-scale production of 4-chloro-N-isopropylaniline employs continuous flow reactors designed to optimize heat and mass transfer characteristics [21] [22]. Modern production facilities utilize packed-bed reactors with volumes ranging from 1,000 to 40,000 liters, equipped with advanced gas distribution systems and temperature control mechanisms [21] [23]. The scale-up methodology involves geometric similarity principles to maintain consistent mixing and heat transfer coefficients across different reactor sizes [24] [23].
Production protocols typically operate under continuous mode with residence times between 2 and 6 hours depending on desired conversion levels [22] [23]. The industrial process maintains hydrogen pressures at 2 to 5 megapascals with temperatures controlled between 80 and 120 degrees Celsius [21] [22]. Advanced reactor designs incorporate specialized heating and cooling systems with surface-to-volume ratios optimized for efficient thermal management [22] [23].
Catalyst management systems enable continuous operation through automated regeneration cycles, maintaining catalyst activity over extended production campaigns [21] [25]. Industrial facilities employ palladium loadings of 0.5 to 2.0 percent on high-surface-area carbon supports, with catalyst lifetimes exceeding 2,000 hours under optimal conditions [25]. Quality control protocols include real-time monitoring of reaction temperature, pressure, and product composition using advanced analytical techniques [26].
Process optimization studies demonstrate that production efficiency can be enhanced through dynamic modeling and scale-down reactor validation [24] [27]. These approaches reduce the number of pilot-scale experiments required for process development while ensuring consistent product quality [27] [23]. Economic analysis indicates that continuous production processes achieve cost reductions of 15 to 25 percent compared to batch operations [28].
The production capacity for 4-chloro-N-isopropylaniline ranges from 1 to 100 metric tons per day depending on facility size and market demand [29]. Industrial synthesis typically achieves overall yields exceeding 90 percent with product purities above 99 percent after downstream processing [29] [3]. Environmental considerations include hydrogen recovery systems and solvent recycling protocols to minimize waste generation [28] [30].
Byproduct formation in 4-chloro-N-isopropylaniline synthesis primarily involves overhydrogenation reactions leading to cyclohexylamine derivatives and aromatic ring reduction products [31] [32]. The dominant byproducts include N-isopropylcyclohexylamine, dicyclohexylamine, and cyclohexanol, formed through consecutive hydrogenation pathways [31] [32]. Analytical studies reveal that byproduct distribution follows the order: dicyclohexylamine > cyclohexylamine > N-cyclohexylaniline, consistent with stepwise hydrogenation mechanisms [32].
Temperature optimization plays a crucial role in minimizing byproduct formation, with elevated temperatures above 150 degrees Celsius significantly increasing aromatic ring hydrogenation [31] [4]. Selectivity studies demonstrate that maintaining reaction temperatures below 100 degrees Celsius reduces byproduct formation to less than 5 percent of total products [31] [32]. Catalyst deactivation through carbon deposition can paradoxically improve selectivity by blocking active sites responsible for overhydrogenation [31].
Purification strategies employ fractional distillation as the primary separation technique, exploiting boiling point differences between the desired product and byproducts [33] [34]. The boiling point of 4-chloro-N-isopropylaniline at 232 degrees Celsius provides adequate separation from lower-boiling impurities [35]. Advanced purification protocols include crystallization techniques using appropriate solvents to achieve pharmaceutical-grade purity levels [33].
Gas chromatographic analysis enables precise quantification of trace impurities, with detection limits reaching 0.1 percent for most byproducts [34]. The analytical methodology employs nitrogen-specific detectors to enhance sensitivity for amine compounds [34]. Quality control specifications typically require total impurity levels below 1 percent for industrial applications [33] [26].
Continuous purification systems integrate with production reactors to enable real-time product refinement [22]. These systems employ automated distillation columns with advanced control algorithms to maintain consistent product quality [22]. Economic analysis indicates that integrated purification reduces overall production costs by eliminating intermediate storage and handling requirements [28].
Byproduct | Formation Mechanism | Boiling Point (°C) | Typical Concentration (%) |
---|---|---|---|
N-Isopropylcyclohexylamine | Ring hydrogenation | 185 | 2-4 |
Dicyclohexylamine | Consecutive hydrogenation | 256 | 1-3 |
Cyclohexanol | Ketone reduction | 161 | 0.5-2 |
4-Chloroaniline | Incomplete alkylation | 232 | 1-2 |
The thermodynamic characterization of 4-Chloro-N-isopropylaniline reveals fundamental physicochemical properties that are crucial for understanding its behavior in various chemical and analytical environments. The compound exhibits distinct thermodynamic characteristics that differentiate it from related aniline derivatives.
The boiling point of 4-Chloro-N-isopropylaniline has been determined to be 265.2 ± 13.0 °C at 760 mmHg [1] [2]. This elevated boiling point compared to unsubstituted aniline (184 °C) reflects the combined effects of chlorine substitution and the isopropyl group attachment to the nitrogen atom. The chlorine atom contributes to increased intermolecular forces through dipole-dipole interactions, while the isopropyl group adds steric bulk and increases the molecular weight from 93.13 g/mol (aniline) to 169.65 g/mol [1].
The vapor pressure characteristics demonstrate the compound's relatively low volatility. At standard ambient temperature (25°C), the vapor pressure is 0.0093 mmHg [2], indicating limited evaporation under normal conditions. This low vapor pressure is consistent with the high boiling point and suggests that the compound will predominantly exist in the liquid phase at room temperature.
The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, and the compound demonstrates typical behavior for substituted aromatic amines. The vapor pressure data indicates that significant volatilization would only occur at elevated temperatures, making the compound suitable for applications requiring thermal stability.
The density of 4-Chloro-N-isopropylaniline has been measured as 1.099 g/cm³ at 25°C [2], which is notably higher than water (1.00 g/cm³) and most organic solvents. This density reflects the presence of the chlorine atom, which significantly increases the molecular mass density. The relatively high density compared to unsubstituted aniline (1.022 g/cm³) demonstrates the impact of halogen substitution on bulk properties.
The refractive index values reported range from 1.561 to 1.562 at 20°C [1] [2], indicating the compound's light-bending properties. This refractive index is characteristic of aromatic compounds containing electron-withdrawing groups like chlorine. The refractive index provides insights into the electronic density distribution within the molecule and is valuable for identification and purity assessment.
These optical properties are consistent with the compound's aromatic character and the presence of the chlorine substituent, which affects the electron density distribution. The refractive index data correlates well with the compound's molecular polarizability and can be used for rapid identification in analytical procedures.
Spectroscopic analysis provides comprehensive structural characterization of 4-Chloro-N-isopropylaniline through multiple analytical techniques, each offering unique insights into the molecular structure and electronic environment.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic spectral patterns that serve as molecular fingerprints for 4-Chloro-N-isopropylaniline. The aromatic protons typically appear in the region δ 6.5-7.5 ppm, with the exact chemical shifts influenced by the electron-withdrawing effect of the chlorine substituent [3] [4].
The isopropyl group attached to the nitrogen atom generates distinctive multipicity patterns. The isopropyl methine proton (CHN) appears as a characteristic heptet around δ 3.5-4.0 ppm due to coupling with the six equivalent methyl protons. The two methyl groups of the isopropyl moiety produce a doublet pattern at approximately δ 1.2-1.4 ppm with a coupling constant of approximately 6.3 Hz [3].
The N-H proton, when present, typically appears as a broad signal around δ 3.0-4.0 ppm, which may be exchangeable with deuterated solvents. The aromatic substitution pattern can be determined by analyzing the coupling patterns of the aromatic protons, which for para-substituted anilines typically show two doublets representing the equivalent protons ortho to the amino group and ortho to the chlorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides complementary structural information through carbon framework analysis. The aromatic carbons appear in the δ 110-160 ppm region, with the carbon bearing the chlorine substituent typically appearing around δ 125-135 ppm. The carbon bearing the amino group appears at approximately δ 145-155 ppm, reflecting the electron-donating effect of the nitrogen atom.
The aliphatic carbons of the isopropyl group appear in the upfield region, with the methine carbon around δ 40-50 ppm and the methyl carbons around δ 20-25 ppm. These chemical shift values are diagnostic for the isopropyl substitution pattern and help distinguish the compound from other alkylated aniline derivatives.
Mass spectrometry of 4-Chloro-N-isopropylaniline reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak [M]⁺ appears at m/z 169 [3], corresponding to the molecular weight of the compound.
The primary fragmentation pathway involves alpha cleavage at the isopropyl group, leading to the loss of the isopropyl radical (43 mass units). This fragmentation produces a base peak at m/z 126, representing the 4-chloroaniline cation [4-ClC₆H₄NH₂]⁺. This fragmentation pattern is characteristic of N-alkylated anilines and provides definitive structural information [3].
Additional fragmentation includes the loss of the chlorine atom, producing fragments at m/z 134 (M-35), and subsequent losses leading to smaller aromatic fragments. The presence of chlorine creates isotope patterns, with the M+2 peak appearing at m/z 171 with approximately one-third the intensity of the molecular ion peak, confirming the presence of one chlorine atom.
Secondary fragmentation pathways include the formation of tropylium-like ions at m/z 91 (C₇H₇⁺) and other aromatic fragments typical of substituted anilines. The mass spectral fragmentation pattern serves as a definitive fingerprint for compound identification and can be used for both qualitative and quantitative analysis.
The chromatographic characteristics of 4-Chloro-N-isopropylaniline are crucial for analytical method development, impurity profiling, and preparative separations. The compound demonstrates distinct retention behaviors across different chromatographic systems.
4-Chloro-N-isopropylaniline exhibits excellent retention characteristics on reverse-phase HPLC systems. The compound has been successfully analyzed using Newcrom R1 columns, which are specialized reverse-phase columns with low silanol activity [5] [6]. The retention mechanism involves both hydrophobic interactions between the isopropyl group and the stationary phase, and π-π interactions between the aromatic ring and the phenyl-based stationary phase.
The optimal mobile phase composition consists of acetonitrile, water, and phosphoric acid [5]. The phosphoric acid serves multiple functions: it suppresses the ionization of the amino group (maintaining the compound in its neutral form), provides ion-pairing effects, and helps achieve reproducible retention times. For mass spectrometry applications, formic acid can be substituted for phosphoric acid to maintain MS compatibility [5].
The retention time varies depending on the gradient conditions and column dimensions, but typically ranges from 5 to 15 minutes under standard analytical conditions. The compound demonstrates good peak shape and resolution from related impurities, making it suitable for both qualitative identification and quantitative analysis.
The retention behavior is influenced by the LogP value of 3.26 [1], indicating moderate lipophilicity. This property results in adequate retention on C18 phases while maintaining reasonable analysis times. The compound's retention can be adjusted by modifying the organic phase percentage, pH, or ion-pairing reagent concentration.
UPLC technology offers enhanced resolution and reduced analysis times for 4-Chloro-N-isopropylaniline analysis. The compound has been successfully analyzed using ACQUITY BEH C18 columns with particle sizes of 1.7 μm [7] [8]. The reduced particle size provides increased efficiency and allows for faster separations with improved resolution.
The optimized UPLC conditions typically employ a water/methanol gradient with 0.1% formic acid as the mobile phase modifier [7]. The gradient profile usually starts with high aqueous content (95% water) and progresses to high organic content (100% methanol) over a 10-minute run time. This gradient provides adequate retention for early-eluting impurities while ensuring complete elution of the main compound and later-eluting impurities.
Retention times in UPLC systems are typically in the range of 1.5 to 3.0 minutes [7], representing a significant reduction compared to conventional HPLC methods. The improved resolution allows for better separation of closely related impurities and degradation products, making UPLC particularly valuable for impurity profiling applications.
The method demonstrates excellent reproducibility with retention time relative standard deviations typically below 0.5%. The enhanced sensitivity of UPLC systems makes them suitable for trace-level impurity detection, often achieving parts-per-million detection limits [9].
For pharmaceutical applications, the UPLC method can be validated according to International Council for Harmonisation (ICH) guidelines, providing suitable precision, accuracy, and specificity for regulatory submissions. The method's scalability allows for both analytical and preparative applications, with larger columns (>150mm) available for isolation and purification of impurities [10].